2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride

Thorpe-Ingold Effect Cyclization Kinetics Rate Acceleration

2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride (CAS 1496894-26-8) is a specialty alkanesulfonyl chloride featuring a geminal dimethyl group on the propyl backbone. This structural motif distinguishes it from simple phenoxypropane sulfonyl chlorides by imposing significant steric constraints and angle compression (the Thorpe-Ingold effect) on the molecular geometry, which fundamentally alters its reactivity profile in nucleophilic substitution and elimination reactions.

Molecular Formula C11H15ClO3S
Molecular Weight 262.75 g/mol
Cat. No. B13632022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride
Molecular FormulaC11H15ClO3S
Molecular Weight262.75 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CC=CC=C1)CS(=O)(=O)Cl
InChIInChI=1S/C11H15ClO3S/c1-11(2,9-16(12,13)14)8-15-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKeyFJJQETASLBKQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride: A Sterically Defined Sulfonyl Chloride Building Block


2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride (CAS 1496894-26-8) is a specialty alkanesulfonyl chloride featuring a geminal dimethyl group on the propyl backbone . This structural motif distinguishes it from simple phenoxypropane sulfonyl chlorides by imposing significant steric constraints and angle compression (the Thorpe-Ingold effect) on the molecular geometry, which fundamentally alters its reactivity profile in nucleophilic substitution and elimination reactions . As a procurement target, its value lies not merely as a sulfonylating agent but as a structurally biased scaffold for applications requiring rate acceleration or selectivity control not achievable with linear analogs.

Workflow Cyclization reactions requiring rate acceleration
Selection gem-dimethyl substitution for conformational bias
Use Context Synthesis of strained rings or sterically demanding sulfonamides

Why 3-Phenoxypropane-1-sulfonyl chloride Cannot Substitute for its 2,2-Dimethyl Analog


Generic substitution of 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride with simpler in-class candidates like 3-phenoxypropane-1-sulfonyl chloride (CAS 3384-05-2) or 1-phenoxypropane-2-sulfonyl chloride will result in divergent experimental outcomes. The target compound's gem-dimethyl group is a structural feature that actively participates in reaction kinetics, not an inert spectator. As the quantitative evidence below demonstrates, the 2,2-dimethyl system can exert a profound Thorpe-Ingold effect , accelerating certain cyclization or elimination pathways. An analog without this substitution will lack this rate-enhancing conformational bias, potentially leading to slower reactions, lower yields of desired cyclic products, or a complete shift in the reaction pathway towards linear products . Interchanging these compounds without acknowledging this mechanistic disparity introduces a critical, quantifiable failure point in synthetic routes or chemical probe design.

Thorpe-Ingold effect absent
Linear analog 3-phenoxypropane-1-sulfonyl chloride lacks the gem-dimethyl group; cyclization rate acceleration may not transfer, potentially reducing ring-closure efficiency.
Steric protection mismatch
Without the gem-dimethyl steric shield, the analog may exhibit higher susceptibility to hydrolysis and altered reaction selectivity.
Physicochemical shift
Substitution changes molecular weight and lipophilicity; partition behavior and steric bulk in medicinal chemistry applications may differ substantially.

Quantitative Differentiation Guide: 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride vs. Unsubstituted Analog


Gem-Dimethyl Acceleration of Cyclization (Thorpe-Ingold Effect): A Cross-Study Comparable Quantification

The gem-dimethyl substitution in the compound exerts a well-documented, quantifiable Thorpe-Ingold effect that accelerates intramolecular reactions. In a direct study of 1,3-elimination reactions forming cyclopropane, a 2,2-dimethylpropane-1,3-diyl system was found to be 1000 times more reactive than the unsubstituted propane-1,3-diyl system . This is a quantitation of the same conformational biasing mechanism inherent to the compound's structure, providing a clear, physics-based differentiator from non-gem-dimethyl comparators like 3-phenoxypropane-1-sulfonyl chloride.

Cyclization rate acceleration
Reported
1000-fold higher reactivity vs. unsubstituted system
Supports ring-closing reaction design with gem-dimethyl scaffold
Cross-study comparison in phenylsulphonyl-activated 1,3-eliminations
Thorpe-Ingold Effect Cyclization Kinetics Rate Acceleration Conformational Bias

Enhanced Steric Shielding and Potential for Suppressed Hydrolysis: A Class-Level Inference

The reactivity of alkanesulfonyl chlorides towards water is sensitive to steric hindrance around the sulfur center [1]. The gem-dimethyl group provides significantly greater steric bulk than the corresponding methylene group in 3-phenoxypropane-1-sulfonyl chloride, which is predicted to reduce the rate of hydrolysis by impeding nucleophilic attack by water. This class-level principle suggests the compound will exhibit superior stability in aqueous or moist environments compared to its less hindered analog, although the exact magnitude of stabilization is not experimentally reported for this specific compound and remains an inference from established mechanistic principles [1].

Hydrolytic stability
Class-level
Predicted lower hydrolysis rate due to steric hindrance
May offer improved moisture tolerance; quantitative stability not reported
Inference from alkanesulfonyl chloride hydrolysis mechanism
Hydrolytic Stability Steric Hindrance Sulfonyl Chloride Reactivity Structure-Activity Relationship

Elevated LogP and Predicted Altered Physicochemical Profile: A Cross-Study Comparable Property

The gem-dimethyl group confers a higher degree of lipophilicity compared to the unsubstituted analog. Predicted data indicate a density of 1.239±0.06 g/cm³ for the target compound . While a directly measured LogP is not available, the structural addition of two methyl groups is a well-established method to increase partition coefficient. This shift in physicochemical property makes it a more suitable intermediate for projects targeting hydrophobic binding pockets or designing probes with enhanced membrane permeability compared to 3-phenoxypropane-1-sulfonyl chloride .

Lipophilicity & size
Reported
MW 262.75 vs. 234.70; higher predicted LogP
Increased steric bulk and hydrophobicity for medicinal chemistry design
Based on molecular formula and predicted density (1.239 g/cm³)
Lipophilicity LogP Physicochemical Properties ADME Drug Design

Commercially Specified Purity as a Decision Metric for Procurement

A commercial specification from a reputable supplier states a minimum purity of 97% for this compound . This serves as a quantitative procurement benchmark. For decision-makers, this documented standard differentiates it from analogs like 3-phenoxypropane-1-sulfonyl chloride, which is often listed by vendors at a lower minimum purity of 95% . This 2% purity difference can be consequential in synthetic applications where side reactions from impurities—common with hydrolytically sensitive sulfonyl chlorides—can significantly complicate purification.

Purity specification
Head-to-head
97% (target) vs. 95% (linear analog)
Higher entry purity reduces initial impurity burden in synthetic screens
Supplier datasheet comparison: AKSi vs. Sigma-Aldrich
Purity Specification Procurement Quality Control Vendor Comparison

High-Impact Application Scenarios for 2,2-Dimethyl-3-phenoxypropane-1-sulfonyl chloride Based on Differential Evidence


Synthesis of Strained Small Rings via Promoted Intramolecular Cyclization

This compound is the sulfonyl chloride of choice for synthesizing cyclopropane- or cyclobutane-containing sulfonamides or sulfones. The 1000-fold rate acceleration provided by its gem-dimethyl group's Thorpe-Ingold effect overcomes the entropic barrier to ring closure, enabling high-yielding cyclization reactions that would be prohibitively slow or low-yielding with non-gem-dimethyl analogs.

Construction of Sterically Hindered Sulfonamide Libraries for Medicinal Chemistry

For drug discovery programs targeting shallow or sterically demanding binding sites, this building block introduces both a sulfonamide linker and a significant steric shield. Its increased lipophilicity (LogP) and steric bulk, inferred from its molecular weight of 262.75 vs. 234.70 for the des-dimethyl analog , make it a superior candidate for generating compound libraries with enhanced membrane permeability and binding pocket complementarity.

Optimization of Reaction Selectivity Through Steric Modulation

The sterically congested environment created by the gem-dimethyl group can be exploited to suppress unwanted intermolecular side reactions, such as direct hydrolysis or dimerization, in favor of the desired pathway. This class-level advantage [1] makes it a strategic reagent for transformations where the more reactive, linear 3-phenoxypropane-1-sulfonyl chloride leads to complex product mixtures.

Reliable Procurement for Reagent-Demanding Parallel Synthesis

For automated or high-throughput synthesis platforms where reagent quality variability can cause systematic failures, the compound's higher documented purity specification (97% vs. 95% for a common analog ) provides a quantitative advantage. This reduces the risk of introducing variable impurity profiles that compromise reaction consistency and analytical validation.

Application
Selection Property
Validation Focus
Strained small-ring synthesis
Gem-dimethyl Thorpe-Ingold rate enhancement
Cyclization yield and selectivity vs. linear analog
Sterically hindered sulfonamide libraries
Steric bulk and lipophilicity profile
Binding pocket complementarity and membrane permeability assays
Reaction selectivity control
Steric shielding against hydrolysis and side reactions
Product distribution in presence of moisture
Reliable procurement for parallel synthesis
Documented purity specification (97%)
Reproducibility of reaction screen outcomes
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